Product packaging for N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE(Cat. No.:CAS No. 155617-64-4)

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE

Cat. No.: B117980
CAS No.: 155617-64-4
M. Wt: 123.16 g/mol
InChI Key: KRBWXOMZUGNOSA-UHFFFAOYSA-N
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Description

N-(2-Aminopyridin-4-yl)-N-methylamine (CAS 1004-18-8) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a 2-aminopyridine scaffold, which is a key pharmacophore in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The 2-aminopyridine moiety is crucial for forming key anchoring interactions with amino acid residues in the active site of the nNOS enzyme . Excessive production of nitric oxide by nNOS is implicated in the pathogenesis of several chronic neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease . Consequently, inhibitors based on this scaffold represent a promising therapeutic approach for treating or preventing neuronal damage . Researchers utilize this and related 2-aminopyridine derivatives to explore structure-activity relationships (SAR) with the goal of optimizing properties such as enzymatic potency, selectivity over other NOS isoforms, and blood-brain barrier permeability . This compound is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B117980 N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE CAS No. 155617-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBWXOMZUGNOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Solid State Studies of N 2 Aminopyridin 4 Yl N Methylamine Systems

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For N-(2-Aminopyridin-4-yl)-N-methylamine, we can anticipate key structural features by examining analogous compounds.

The internal geometry of this compound is defined by its bond lengths, bond angles, and the conformation of its substituent groups. In related structures, such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a notable feature is the variation in C-N bond lengths. The pyridyl-amine C-N bond is typically shorter than a standard C-N single bond, suggesting a degree of electron delocalization between the amino group and the pyridine (B92270) ring. iucr.orgnih.gov For the title compound, one would expect the C2-N(amino) bond to exhibit partial double-bond character.

Similarly, the C-N bonds involving the methylamine (B109427) group will have distinct lengths, with the N-C(aryl) bond being shorter than the N-C(methyl) bond due to the sp² hybridization of the aromatic carbon.

Table 1: Expected Intramolecular Bond Distances Based on Analogous Structures

Bond Expected Length (Å) Rationale/Analogue
C(pyridyl)-N(amino) ~1.37 Shorter due to electron delocalization, as seen in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. nih.gov
C(pyridyl)-N(methylamino) ~1.42 Typical aryl-amine C-N bond length. nih.gov

The presence of both hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the pyridine ring nitrogen and the amino nitrogens) makes this compound an excellent candidate for forming extensive hydrogen-bonded networks. iucr.org

In the crystal lattice, molecules are likely to self-assemble into higher-order structures. A common and highly stable motif observed in related 2-aminopyridine (B139424) derivatives is the formation of centrosymmetric dimers via a pair of N-H···N hydrogen bonds. nih.govresearchgate.net In this arrangement, the amino group of one molecule donates a proton to the pyridine ring nitrogen of a second, and vice-versa.

Table 2: Predicted Hydrogen Bond Geometry in the Dimer Motif

D—H···A D···A Distance (Å) D—H···A Angle (°) Analogue/Reference

Beyond these primary interactions, weaker C-H···N or C-H···π interactions may further stabilize the crystal packing, linking the dimer units into sheets or three-dimensional frameworks. researchgate.net The interplay of these non-covalent forces dictates the final crystalline architecture.

The relative orientation of the molecular components is described by dihedral and torsion angles. For molecules with multiple aromatic rings linked by flexible bonds, significant twisting is common. In analogues like N-(Pyridin-2-ylmethyl)pyridin-2-amine and 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, the dihedral angles between pyridine rings are substantial, often in the range of 83-85°. researchgate.netresearchgate.net

For this compound, the key parameter would be the torsion angle around the C4-N(methylamino) bond. Rotation around this bond would define the conformation of the methylamino group. The final conformation adopted in the solid state represents a balance between minimizing steric strain and maximizing favorable intermolecular interactions. The presence of two crystallographically independent molecules in the asymmetric unit, each with a slightly different conformation, is a possibility, as observed in the structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine. researchgate.net

Table 3: Torsion and Dihedral Angles from a Related Compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine

Angle Description Molecule A (°) Molecule B (°)
Torsion Angle (C-N-C-C) 67.4 (5) -69.3 (5)
Dihedral Angle (between rings) 84.0 (2) 83.2 (2)

Data from Moon et al., 2011. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the bonding environment within a molecule.

The IR and Raman spectra of this compound would be characterized by vibrations associated with its primary amine, secondary amine, and pyridine ring moieties.

N-H Stretching: The primary amine (-NH2) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region: an asymmetric stretch at higher wavenumber and a symmetric stretch at lower wavenumber. The secondary amine (-NH-) of the methylamino group will exhibit a single, typically sharp, stretching vibration in the same region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH2 group typically appears in the 1590-1650 cm⁻¹ range.

Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. These are often strong and sharp in both IR and Raman spectra.

C-N Stretching: The C-N stretching vibrations for both the amino and methylamino groups will occur in the 1250-1360 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Asymmetric Stretch ~3450 Primary Amine (-NH₂)
N-H Symmetric Stretch ~3350 Primary Amine (-NH₂)
N-H Stretch ~3300-3400 Secondary Amine (-NH-Me)
C-H Aromatic Stretch 3000 - 3100 Pyridine Ring
C-H Aliphatic Stretch 2850 - 2960 Methyl Group (-CH₃)
N-H Bend (Scissoring) 1590 - 1650 Primary Amine (-NH₂)
C=C, C=N Ring Stretch 1400 - 1610 Pyridine Ring

The formation of intermolecular hydrogen bonds, as predicted from crystallographic studies of analogues, has a distinct and observable effect on vibrational spectra. The N-H stretching vibrations are particularly sensitive to hydrogen bonding.

When an N-H group participates in a hydrogen bond (N-H···N), the N-H bond is weakened and lengthened slightly. This results in a shift of the corresponding stretching vibration to a lower frequency (a red-shift) in the IR spectrum. The extent of this shift is correlated with the strength of the hydrogen bond. Furthermore, these hydrogen-bonded N-H bands are typically broader and more intense than those of free N-H groups. Therefore, the observation of broad absorption bands in the 3200-3400 cm⁻¹ region would provide strong spectroscopic evidence for the extensive hydrogen-bonding networks predicted by the structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in a molecule.

While a comprehensive, publicly available, peer-reviewed analysis of the complete ¹H and ¹³C NMR spectra for this compound is not readily found, data for closely related structures and precursors are documented. For instance, a patent for hair dyeing compositions mentions N4-methylpyridine-2,4-diamine as a potential component, though it does not provide its specific NMR data. google.com The document does, however, provide NMR data for other complex pyridine derivatives, illustrating the type of information that would be obtained. For example, for N2-(4-nitrophenyl)pyridine-2,6-diamine, the ¹H NMR spectrum shows distinct signals for each proton on the pyridine and phenyl rings, with chemical shifts (δ) and coupling constants (J) that confirm their relative positions. google.com

For a definitive structural elucidation of this compound, the following characteristic signals would be anticipated in its NMR spectra:

Expected ¹H NMR Signals:

Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Their specific chemical shifts and splitting patterns would be influenced by the positions of the amino and methylamino groups.

Amine Protons: Broad signals for the protons of the primary amine (-NH₂) and the secondary amine (-NH-).

Methyl Protons: A distinct signal, likely a singlet or a doublet depending on coupling with the N-H proton, for the methyl group (-CH₃).

Expected ¹³C NMR Signals:

Aromatic Carbons: Signals for each unique carbon atom in the pyridine ring.

Methyl Carbon: A signal corresponding to the carbon of the methyl group.

The table below hypothetically outlines the kind of data that would be obtained from such an analysis.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Py-H~6.0-8.0d, sPy-C2~158-162
Py-H~6.0-8.0d, ddPy-C3~95-105
Py-H~6.0-8.0sPy-C4~150-155
NH₂~4.0-5.0br sPy-C5~105-115
NH~3.5-4.5br sPy-C6~145-150
CH₃~2.8-3.0sCH₃~30-35
Note: This table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values are required for confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optoelectronic Properties

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (fluorescence), provides insight into the electronic transitions within a molecule and is crucial for evaluating its potential in optoelectronic applications. The absorption of UV or visible light excites electrons to higher energy states, and photoluminescence occurs when they relax back to the ground state by emitting light.

Specific experimental UV-Vis absorption maxima (λ_max_) and photoluminescence data for this compound are not detailed in the available literature. However, the presence of the aminopyridine chromophore suggests that the compound would exhibit characteristic absorption bands in the UV region. The electronic properties are determined by the π-electron system of the pyridine ring and the influence of the electron-donating amino and methylamino substituents.

A study would typically involve dissolving the compound in a suitable solvent (e.g., ethanol, acetonitrile) and measuring its absorbance across a range of wavelengths to determine the λ_max_ values. Photoluminescence studies would involve exciting the sample at its absorption maximum and measuring the resulting emission spectrum to identify the emission wavelength and quantum yield.

The data table below illustrates the expected format for presenting such findings.

Parameter Value Solvent
Absorption Maximum (λabs)TBDe.g., EtOH
Molar Absorptivity (ε)TBDe.g., EtOH
Emission Maximum (λem)TBDe.g., EtOH
Photoluminescence Quantum Yield (Φ)TBDe.g., EtOH
TBD: To Be Determined via experimental analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of a molecule's exact mass, typically with an accuracy of less than 5 parts per million (ppm), which helps to distinguish between compounds with the same nominal mass.

For this compound (Molecular Formula: C₆H₉N₃), the theoretical exact mass can be calculated. An HRMS analysis using a technique like Electrospray Ionization (ESI) would aim to detect the protonated molecule, [M+H]⁺.

A patent document focused on compounds for treating disorders mentions the synthesis of various complex pyridine derivatives and provides their mass spectrometry data. For example, in the synthesis of a related but more complex molecule, 5-fluoro-N2-(4-methoxy-3-(3-(pyrrolidin-1-yl)propoxy)phenyl)-N4-methylpyridine-2,4-diamine, the precursor 2-chloro-5-fluoro-N-methylpyridin-4-amine was analyzed by LC-MS, identifying the [M+1]⁺ ion at m/z = 161. googleapis.com This demonstrates the standard practice of using mass spectrometry to confirm the identity of synthetic products.

In addition to providing the exact mass, HRMS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. Analyzing the resulting fragment ions helps to piece together the molecule's structure, providing further confirmation.

The expected HRMS data for the target compound is presented below.

Ion Formula Calculated m/z Observed m/z
[M]⁺C₆H₉N₃123.0796TBD
[M+H]⁺C₆H₁₀N₃⁺124.0875TBD
TBD: To Be Determined via experimental analysis.

Common Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the parent ion.

Cleavage of the C-N bond of the methylamino group.

Fragmentation of the pyridine ring itself under higher energy conditions.

This detailed structural and spectroscopic analysis, once fully performed, would provide a comprehensive chemical profile of this compound, paving the way for its potential application in medicinal chemistry, materials science, and other fields.

Table of Mentioned Compounds

Compound Name
This compound
N4-methylpyridine-2,4-diamine
N2-(4-nitrophenyl)pyridine-2,6-diamine
2-chloro-5-fluoro-N-methylpyridin-4-amine

Computational Chemistry and Theoretical Modeling of N 2 Aminopyridin 4 Yl N Methylamine Systems

Quantum Chemical Calculations (DFT, NBO) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the geometry, electronic landscape, and chemical reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. For N-(2-Aminopyridin-4-yl)-N-methylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular structure, bond lengths, and bond angles. tandfonline.com

From the optimized geometry, a range of electronic properties can be calculated. Natural Bond Orbital (NBO) analysis is a key technique used to understand charge distribution and intramolecular interactions. nih.govwisc.edu NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with classical chemical intuition. wisc.edu This analysis reveals hyperconjugative interactions, such as the donation of electron density from a lone pair orbital (like that on the nitrogen atoms) into an adjacent anti-bonding orbital (e.g., a π* orbital of the pyridine (B92270) ring). These interactions are crucial for molecular stability. wisc.eduyoutube.com

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting how the molecule will behave in chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. tandfonline.com

Table 1: Predicted Electronic Properties of this compound Calculated values are hypothetical and based on typical results for similar aminopyridine molecules from DFT/B3LYP calculations.

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and kinetic stability
Dipole Moment (μ)~3.5 DMeasure of molecular polarity

Molecular Docking and Dynamics Simulations for Molecular Recognition and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomanara.edu.iq This is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand, such as this compound, and a protein target. Substituted aminopyridines and aminopyrimidines have been identified as inhibitors for various protein families, including cyclin-dependent kinases (CDKs) and potassium channels. nih.govnih.govnih.gov

In a typical docking study, the this compound structure would be computationally placed into the active site of a target protein. The simulation calculates the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identifies key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the amino group at the C2 position and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, which could anchor the molecule within a binding pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the complex behaves in a simulated physiological environment and confirming the stability of the binding mode predicted by docking. nih.gov

Table 2: Hypothetical Molecular Docking Results against a Kinase Target Binding energies and interactions are illustrative examples based on studies of similar heterocyclic inhibitors. uomanara.edu.iqnih.gov

ParameterDescriptionPredicted Finding
Binding EnergyEstimated free energy of binding (kcal/mol)-7.5 kcal/mol
Hydrogen BondsKey stabilizing electrostatic interactions2-amino group with Asp residue; Pyridine N with backbone NH
Hydrophobic InteractionsInteractions with nonpolar residuesMethyl group and pyridine ring with Val, Leu, Ile residues

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Theoretical vibrational spectra are typically calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often show a systematic deviation from experimental gas-phase values, so a scaling factor is commonly applied to improve the correlation. nih.gov The predicted spectrum for this compound would show characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and various C-N and C-C stretching and bending modes within the pyridine ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental spectra to aid in the complete assignment of all proton and carbon signals in the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are hypothetical and based on DFT calculations for related aminopyridine compounds. nih.gov

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Asymmetric/Symmetric Stretch~3500 / ~3400
Aromatic C-HStretch~3100 - 3000
Methyl C-HAsymmetric/Symmetric Stretch~2950 / ~2870
Pyridine RingC=C / C=N Stretch~1600 - 1450
C-NStretch~1350 - 1250

Conformational Energy Landscape Analysis

Most non-rigid molecules can exist in multiple conformations, and understanding the relative energies of these conformers is crucial for predicting their properties and behavior. A conformational energy landscape is a map of the molecule's potential energy as a function of its rotatable bonds (dihedral angles).

For this compound, the primary sources of conformational flexibility are the rotation around the C4-N(methyl) single bond and the potential for pyramidal inversion at the exocyclic nitrogen atoms. By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the lowest energy conformations (global and local minima) and the energy barriers that separate them. This information is critical for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which has implications for its ability to bind to a receptor.

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reactions could be modeled, such as protonation, tautomerization, or radical-mediated hydrogen abstraction. nih.gov

For example, the protonation of the molecule could occur at the pyridine ring nitrogen, the 2-amino group, or the 4-methylamino group. By modeling the pathway for each of these protonation events, the transition state structure for proton transfer can be located, and the activation barrier can be calculated. The site with the lowest activation energy would be the kinetically favored site of protonation. Such studies on similar molecules like methylamine (B109427) have shown the importance of specific residues and quantum tunneling in enzymatic C-H bond cleavage and proton transfer reactions. nih.gov

Mechanistic Organic Chemistry of Transformations Involving N 2 Aminopyridin 4 Yl N Methylamine

Nucleophilic Reactivity and Basicity of Amine Centers

The nucleophilic character and basicity of the distinct amine centers in N-(2-aminopyridin-4-yl)-N-methylamine are fundamental to its reactivity. The molecule contains three nitrogen atoms, each with a lone pair of electrons, but their chemical environments render them electronically non-equivalent. The pyridine (B92270) ring nitrogen, the exocyclic primary amino group at the C2 position, and the exocyclic N-methylamino group at the C4 position exhibit different pKa values and nucleophilic potentials.

In aminopyridines, the position of the amino group significantly influences the basicity of the ring nitrogen. Generally, the ring nitrogen is the most basic center. quora.com For instance, the pKa of 4-aminopyridine (B3432731) is 9.17, while that of 2-aminopyridine (B139424) is 6.86, both of which are more basic than pyridine itself (pKa = 5.5). quora.com This enhanced basicity is attributed to the electron-donating resonance effect of the amino group. quora.com In the case of this compound, the N-methylamino group at the 4-position is expected to be a stronger electron-donating group than a primary amino group, thus further increasing the basicity of the pyridine nitrogen. Conversely, the amino group at the 2-position has a less pronounced effect on the ring nitrogen's basicity due to potential intramolecular hydrogen bonding, which can stabilize the lone pair on the ring nitrogen and thus lower its basicity. quora.com

The exocyclic amino groups also possess nucleophilic character. The N-methylamino group at the C4-position is generally more nucleophilic than the primary amino group at the C2-position. This is due to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom. However, steric hindrance from the methyl group can slightly diminish its nucleophilicity compared to a primary amine in certain reactions. The primary amino group at the C2 position, while less sterically hindered, has its nucleophilicity influenced by its proximity to the ring nitrogen and potential electronic delocalization into the pyridine ring.

Table 1: Comparison of pKa Values for Pyridine and Substituted Aminopyridines

CompoundpKa of Conjugate AcidReference
Pyridine5.5 quora.com
2-Aminopyridine6.86 quora.com
4-Aminopyridine9.17 quora.com
3-Aminopyridine6.0 quora.com

This table illustrates the influence of the amino group's position on the basicity of the pyridine ring nitrogen.

Catalytic Pathways and Intermediates in N-Alkylation Reactions

N-alkylation of amines is a fundamental transformation in organic synthesis, and understanding the catalytic pathways involving this compound is crucial for its derivatization. Ruthenium and other transition metal complexes are effective catalysts for the N-alkylation of amines with alcohols. acs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

The catalytic cycle typically begins with the oxidation of the alcohol to the corresponding aldehyde by the metal catalyst, which temporarily holds the hydrogen atoms. The aldehyde then undergoes condensation with the amine to form an imine intermediate. This imine is subsequently reduced by the metal hydride species, regenerating the catalyst and yielding the N-alkylated amine. Water is the only byproduct in this atom-economical process.

For a molecule like this compound, with multiple nucleophilic sites, the selectivity of N-alkylation can be controlled by the choice of catalyst and reaction conditions. The more nucleophilic N-methylamino group at the C4-position would be the kinetically favored site for alkylation. However, under thermodynamic control, or with specific catalysts that can coordinate to multiple sites, dialkylation or alkylation at other nitrogen centers might occur. For instance, the N,N'-dialkylation of 2,6-diaminopyridine (B39239) with benzyl (B1604629) alcohol has been successfully demonstrated using a ruthenium catalyst. acs.org The synthesis of various 2,4-diaminopyrimidine (B92962) derivatives has been achieved through nucleophilic substitution reactions, highlighting the potential for selective N-alkylation. mdpi.comresearchgate.net

The development of heterogeneous catalysts, such as copper-zirconium bimetallic nanoparticles, offers an environmentally benign approach for the N-methylation of amines using dimethyl carbonate as the alkylating agent. nih.gov Such methods could be adapted for the selective methylation of the primary amino group in this compound.

Influence of Substituent Effects on Reaction Selectivity and Kinetics

Substituent effects play a pivotal role in dictating the selectivity and kinetics of reactions involving this compound. The electronic properties of the amino and N-methylamino groups, as well as their positions on the pyridine ring, significantly influence the molecule's reactivity.

The electron-donating nature of both the amino and N-methylamino groups activates the pyridine ring towards electrophilic substitution. However, the directing effects of these substituents can lead to a mixture of products. The interplay between the activating effects of these groups and the inherent reactivity of the pyridine ring positions (C3 and C5 being more susceptible to electrophilic attack than C4 and C6) determines the regioselectivity of such reactions.

In nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by a nucleophile, the position of the activating groups is critical. For instance, in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with nucleophiles, the reaction occurs selectively at the C4 position, which is activated by the electron-withdrawing effect of the adjacent nitrogen and the azido (B1232118) group. nih.gov The presence of amino groups in this compound would generally disfavor SNAr reactions unless a suitable leaving group is present and the reaction conditions are forcing.

A study on the excited-state dynamics of 2,4-diaminopyrimidine has shown that substituents can significantly affect the photophysical properties of the molecule. rsc.orgresearchgate.net This suggests that the N-methyl group and the positions of the amino groups in the target molecule could influence its behavior in photochemical reactions. Furthermore, the introduction of halogen substituents on diaminopyridines can introduce unique steric and electronic effects, which can be exploited in crystal engineering and for tuning the reactivity in drug development. mdpi.com

Bond Activation and Formation Processes in Derivatization

The derivatization of this compound involves the activation and formation of various chemical bonds, enabling the synthesis of a wide range of functionalized molecules. The nucleophilic nitrogen centers are key to many of these transformations.

The primary and secondary amino groups can be readily acylated, sulfonylated, or participate in condensation reactions with carbonyl compounds to form imines or related structures. The synthesis of 2,4-diaminopyrimidine derivatives often involves the reaction of a chloropyrimidine precursor with amines, where the C-Cl bond is activated towards nucleophilic displacement. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds. These reactions could be employed to introduce aryl or vinyl substituents onto the pyridine ring of a suitably halogenated precursor of this compound. For example, 2,4-diamino-5-iodoquinazoline has been used in Heck reactions to synthesize various derivatives. nih.gov

The activation of C-H bonds is an increasingly important area of organic synthesis. While not directly studied for the target molecule, catalytic methods for the direct functionalization of pyridine C-H bonds could potentially be applied. Furthermore, derivatization can be achieved through the use of activating agents. For instance, in the derivatization of carboxylic acids with 2-hydrazinoquinoline, 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) are used to activate the carboxyl group for reaction with the nucleophilic hydrazine. nih.gov

The synthesis of complex heterocyclic systems can also be achieved from diaminopyrimidine precursors. For example, reaction with dicarbonyl compounds can lead to the formation of fused ring systems like pteridines. nih.gov

Coordination Chemistry and Supramolecular Assemblies of N 2 Aminopyridin 4 Yl N Methylamine and Its Analogues

Metal Complexation Studies: Ligand Binding Modes and Coordination Geometries

The coordination chemistry of aminopyridine derivatives is extensive, owing to their ability to act as versatile ligands for a variety of transition metals. ekb.egnih.gov The presence of both a pyridine (B92270) ring nitrogen and an exocyclic amino group allows for multiple modes of binding. While the specific compound N-(2-Aminopyridin-4-yl)-N-methylamine is a member of this class, its analogues, such as 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731), have been widely studied, revealing several common coordination behaviors.

The most prevalent binding mode is monodentate coordination through the pyridine nitrogen atom (η¹-coordination). mdpi.com However, depending on the metal center and reaction conditions, these ligands can also exhibit chelating and bridging coordination modes. mdpi.commdpi.com For instance, iron(II) halide complexes of saturated 2-aminopyridine have been shown to adopt a rare η¹-coordination through the pyridine nitrogen instead of the more common chelating mode. mdpi.com

The coordination of these ligands to metal ions such as copper(II), cadmium(II), and iron(II) results in a variety of coordination geometries. mdpi.comnih.gov Observed geometries include square planar, square pyramidal, octahedral, and distorted trigonal pyramidal arrangements. ekb.egmdpi.commdpi.comnih.gov In a series of complexes with 3-aminopyridine and 4-aminopyridine, Cu(II) ions were found in square planar and square pyramidal geometries, while a Cd(II) ion adopted an octahedral arrangement. nih.gov The geometry is influenced by the specific ligand, the counter-ions, and the metal-to-ligand ratio. ekb.egmdpi.com

Table 1: Coordination Modes and Geometries of Aminopyridine Analogues
Metal IonLigand AnalogueBinding ModeCoordination GeometryReference
Cu(II)3-AminopyridineMonodentate (N-pyridine)Square Planar nih.gov
Cu(II)4-AminopyridineMonodentate (N-pyridine)Square Pyramidal nih.gov
Cd(II)4-AminopyridineMonodentate (N-pyridine)Octahedral nih.gov
Fe(II)Saturated 2-AminopyridineMonodentate (η¹)Distorted Trigonal Pyramidal mdpi.com
Cu(II)Pyridine/Pyrazine AmidesChelating (N,O), BridgingAxially Elongated Octahedral, Square Pyramidal mdpi.com

Formation of Metallo-supramolecular Architectures

The ability of aminopyridine ligands to bridge metal centers is fundamental to the construction of metallo-supramolecular architectures. By connecting metal ions, these ligands can direct the self-assembly of discrete molecules or extended coordination polymers in one, two, or three dimensions. mdpi.comsciencenet.cn The final structure is dictated by the coordination geometry of the metal ion and the specific binding sites available on the ligand. sciencenet.cn

For example, the use of aminopyrimidyl ligands, which are close analogues, with Ag(I) ions and various dicarboxylate linkers has led to the formation of diverse structures. These include 2D interpenetrated sheets and complex 3D frameworks. sciencenet.cn Similarly, Cu(II) complexes with ligands like isonicotine amide and 4-amino benzamide have been shown to form 1D and 2D coordination polymers where the ligands act as bridges between the metal centers. mdpi.com

A sophisticated approach involves the design of bis-tridentate ligands based on pyridine and triazole units, which self-assemble with metal ions like Fe²⁺ or Zn²⁺ to spontaneously form discrete [2 × 2] grid-like metal complexes. rsc.org This demonstrates how the programmed information within a ligand can be used to achieve highly ordered, complex supramolecular structures. rsc.org

Table 2: Examples of Metallo-supramolecular Architectures
Ligand ClassMetal Ion(s)Resulting ArchitectureReference
Aminopyrimidines & DicarboxylatesAg(I)2D Interpenetrated Sheets, 3D Frameworks sciencenet.cn
Isonicotine Amide, 4-Amino BenzamideCu(II)1D and 2D Coordination Polymers mdpi.com
Bis-tridentate Pyrimidine-Triazole-PyridineFe(II), Zn(II)Discrete [2 × 2] Metallo-grids rsc.org

Hydrogen Bonding Networks in Controlled Molecular Packing

Hydrogen bonding is a dominant force in the solid-state structures of this compound and its analogues. The exocyclic amino groups (N-H) are excellent hydrogen bond donors, while the pyridine ring nitrogen and, in some cases, the amino nitrogen itself, can act as acceptors. mdpi.comnih.gov These interactions are critical in guiding the assembly of molecules into predictable and stable packing arrangements.

In the crystal structure of a related compound, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonds lead to the formation of a self-complementary dimer. nih.gov This dimerization is a common motif for 2-arylamino-pyridine derivatives. nih.gov In more complex systems, these hydrogen bonds can extend into one, two, or three dimensions. For instance, molecules of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one are linked into a 3D framework by a combination of N-H···N and N-H···O hydrogen bonds. nih.gov The introduction of additional functional groups, such as a nitro group, can alter the hydrogen-bonding patterns, leading to different motifs like ribbons of fused rings. nih.gov

Even within metal complexes, hydrogen bonding plays a vital role. The dimeric structure of an iron(II) bromide complex with a saturated 2-aminopyridine ligand is stabilized by intramolecular N–H⋯Br hydrogen bonds. mdpi.com The interplay between coordination bonds and hydrogen bonds thus provides a powerful tool for crystal engineering. harvard.edu

Table 3: Hydrogen Bonding Motifs in Aminopyridine Analogues
Compound/AnalogueHydrogen Bond Type(s)Resulting Motif/StructureReference
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamineN—H⋯NSelf-complementary Dimer nih.gov
Silylated 2-aminopyrimidinesN—H⋯NDimeric Bridges, Linked Networks mdpi.com
2-amino-6-(N-methylanilino)pyrimidin-4(3H)-oneN-H···N, N-H···O3D Framework nih.gov
Fe(II)-aminopyridine complexN–H⋯Br (intramolecular)Stabilized Dimer mdpi.com

π-π Stacking and Other Non-Covalent Interactions in Organized Structures

The aromatic pyridine ring in this compound and its analogues facilitates π-π stacking interactions, which are crucial for stabilizing crystal structures. nih.govnih.gov These non-covalent interactions often work in concert with hydrogen bonding to direct the three-dimensional assembly of molecules. mdpi.com The stability and geometry of π-π stacking can be significantly influenced by substituents on the aromatic ring, which alter its electronic properties. nih.gov

In the crystal structure of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one, a C-H···π(arene) hydrogen bond contributes to the formation of a 3D framework, illustrating the synergy between different types of non-covalent interactions. nih.gov Hirshfeld surface analysis of iron(II) complexes has also highlighted the significance of C-H···π interactions in the crystal network. mdpi.com These varied and often subtle interactions are key to understanding and predicting the supramolecular structures formed by these ligands. rsc.org

Table 4: Non-Covalent Interactions in Organized Structures
Interaction TypeDescriptionStructural RoleReference
π-π StackingInteraction between aromatic rings.Stabilizes secondary and tertiary structures; directs ligand binding. nih.govnih.gov
C-H···πA C-H bond interacts with the face of a π-system.Contributes to 3D packing and network formation. mdpi.comnih.gov
Nitro···πInteraction between a nitro group and an aromatic ring.Links molecules into a continuous framework. researchgate.net
C-H···OA C-H bond interacts with an oxygen atom.Links molecular chains into sheets and contributes to aggregation. researchgate.netrsc.org

Design of Ligands for Specific Coordination Properties

The aminopyridine scaffold serves as a versatile template for the design of ligands with tailored coordination properties. By systematically modifying the structure—for instance, by introducing substituents, altering the position of the amino group, or incorporating the aminopyridine unit into a larger molecular framework—chemists can fine-tune the ligand's steric and electronic characteristics. researchgate.netnih.gov These modifications directly influence the ligand's binding preferences, the stability and geometry of the resulting metal complexes, and their potential applications.

One successful strategy involves creating multidentate ligands that pre-organize multiple binding sites in a specific spatial arrangement. This approach has been used to synthesize bis-tridentate ligands that reliably form [2 × 2] grid-like metallo-supramolecular architectures. rsc.org The rigidity or flexibility of the linker units connecting the binding domains is a key design element that impacts the stability of the final assembly. harvard.edu

Furthermore, the development of chiral analogues, such as 2-aminopyrrolines, demonstrates the potential for creating ligands for asymmetric catalysis. nih.govresearchgate.net By replacing an oxygen atom in an amino-oxazolinate ligand with a CH₂ group, researchers designed thermally stable titanium(IV) complexes, overcoming undesirable side reactions observed with the original ligand. nih.govresearchgate.net This highlights how subtle changes in ligand design can lead to significant improvements in the properties and reactivity of the corresponding metal complexes. researchgate.net

Catalytic Applications and Investigations of N 2 Aminopyridin 4 Yl N Methylamine Derivatives

Organocatalytic Roles of Aminopyridine Scaffolds

Aminopyridine scaffolds are a cornerstone of organocatalysis, primarily due to the nucleophilic nature of the pyridine (B92270) nitrogen. While research focusing specifically on the organocatalytic applications of N-(2-aminopyridin-4-yl)-N-methylamine is not extensively documented, the broader class of 4-(dialkylamino)pyridines, such as 4-(N,N-dimethylamino)pyridine (DMAP), serves as a well-established precedent. researchgate.net These compounds are highly effective catalysts for a variety of reactions, including acylations and alkylations. google.com The catalytic activity stems from the ability of the pyridine nitrogen to act as a potent nucleophile, forming a highly reactive intermediate with the electrophile, which is then more susceptible to attack by a weaker nucleophile.

The general mechanism for DMAP-catalyzed acylation, for instance, involves the initial reaction of the pyridine nitrogen with an acyl source (e.g., an anhydride) to form an N-acylpyridinium species. This intermediate is significantly more electrophilic than the initial acyl source, facilitating rapid reaction with an alcohol or amine to afford the acylated product and regenerate the catalyst.

In the context of this compound, the presence of the 2-amino group could potentially modulate the electronic properties and basicity of the pyridine ring, influencing its catalytic activity. Furthermore, the N-H group of the secondary amine offers a site for potential hydrogen bonding interactions, which could play a role in substrate activation or in the stabilization of transition states, a concept explored in bifunctional organocatalysis.

Polymer-Supported Catalysts Incorporating N-Methylaminopyridine Moieties

To address challenges associated with catalyst separation and recycling, N-methylaminopyridine moieties have been immobilized on polymer supports. researchgate.net A common approach involves the use of chloromethylated polystyrene resins, which can be functionalized by reaction with the sodium salt of 4-(N-methylamino)pyridine. researchgate.net This results in a polymer-bound catalyst that can be easily recovered from the reaction mixture by simple filtration.

For example, a polymer version of N-methylaminopyridine has been synthesized and demonstrated to be recyclable for up to three cycles without a significant loss in catalytic activity. researchgate.net Another strategy involves the copolymerization of a vinyl-substituted 4-(N-benzyl-N-methylamino)pyridine with a styrene (B11656) monomer, which has been shown to produce a catalyst with improved physical properties and high catalytic activity. google.com

These polymer-supported catalysts have proven to be efficient in catalyzing reactions such as the acylation of secondary alcohols. researchgate.net The reusability of these catalysts is a key advantage, offering a more sustainable and cost-effective approach to chemical synthesis.

Table 1: Examples of Polymer-Supported Aminopyridine Catalysts

Catalyst TypeMonomer/PrecursorSupportApplicationRecyclabilityReference
PS-DMAP4-(N-methylamino)pyridinePolystyreneAcylationUp to 3 cycles researchgate.net
Polymer-supported BMAPVinyl-substituted 4-(N-benzyl-N-methylamino)pyridineStyrene copolymerAcylation, AlkylationHigh google.com
Hairy particle-supported DAAP4-N-(4-vinylbenzyl)oxyethyl-N-methylaminopyridineCore-shell initiator particlesAcylation of secondary alcoholsEfficient researchgate.net

Metal-Ligand Bifunctional Catalysis in Organic Transformations

The concept of metal-ligand bifunctional catalysis, where both the metal center and the ligand actively participate in a chemical reaction, has led to the development of highly efficient and selective catalysts. Aminopyridine scaffolds are particularly well-suited for this purpose, as the pyridine nitrogen can coordinate to a metal center while the amino group can act as a proton shuttle or a hydrogen bond donor.

While specific examples involving this compound are not prevalent in the literature, related systems demonstrate the potential of this structural motif. For instance, cobalt complexes with aminopyridine macrocycles have been investigated for their catalytic activity. nih.gov In these systems, the aminopyridine units provide a coordination environment for the cobalt ion, and the pendant amine groups can play a crucial role in the catalytic cycle.

The broader field of bifunctional catalysis has seen the use of various nitrogen-containing ligands, such as N-heterocyclic carbenes and pyrazoles with β-NH units, which engage in cooperative reactivity with the metal center. rsc.org These systems highlight the importance of the strategic placement of acidic or basic groups on the ligand framework to facilitate bond activation and formation. The structure of this compound, with its combination of a coordinating pyridine nitrogen and a secondary amine, presents an interesting platform for the design of novel bifunctional catalysts.

Catalytic Activation of Carbon Dioxide and Other Small Molecules

The catalytic activation and conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a significant area of research aimed at mitigating its atmospheric concentration. Aminopyridine-based catalysts have shown promise in this field.

A notable example is the use of cobalt aminopyridine macrocycles for the efficient reduction of CO2 to carbon monoxide (CO). nih.gov In these systems, the presence of a secondary amine (NH moiety) on the pendant arms of the macrocycle was found to be crucial for catalysis. nih.gov It is proposed that these NH groups act as proton relays, assisting in the activation of CO2 and facilitating its reduction. The complex with secondary amines exhibited significantly higher turnover numbers for CO generation compared to analogous complexes with tertiary amines, underscoring the importance of the proton-responsive functionality. nih.gov

Bioinspired approaches have also been explored, with binuclear metal complexes designed to mimic the active sites of enzymes like carbon monoxide dehydrogenase. acs.org These complexes often feature nitrogen-containing ligands that help to modulate the electronic properties of the metal centers and facilitate the binding and activation of CO2. acs.org

Table 2: Catalytic Systems for CO2 Reduction

Catalyst SystemSmall Molecule ActivatedProductKey FeatureReference
Cobalt aminopyridine macrocycleCO2COPendant secondary amine crucial for activity nih.gov
Pyridinium derivativesCO2Reduced productsLewis acid-base interaction with CO2 nih.gov
Bioinspired binickel complexCO2COBimetallic cooperation acs.org

Enantioselective and Diastereoselective Catalysis (if derivatives are chiral)

While there is no specific information in the reviewed literature on the use of chiral derivatives of this compound in enantioselective or diastereoselective catalysis, the aminopyridine scaffold is a common feature in many successful chiral catalysts and ligands. The development of chiral versions of this compound could open avenues for its application in asymmetric synthesis.

For instance, chiral phosphine (B1218219) and amine catalysts are widely used in a range of enantioselective transformations, including [4+2] annulations. nih.govnih.gov These catalysts often incorporate chiral backbones that create a stereochemically defined environment around the active site, enabling the selective formation of one enantiomer of the product over the other.

A hypothetical chiral derivative of this compound could be synthesized by introducing a chiral substituent on the secondary amine or by incorporating the aminopyridine unit into a larger chiral framework, such as those derived from natural products like cinchona alkaloids. nih.gov Such a chiral catalyst could potentially be employed in reactions where the basicity and nucleophilicity of the aminopyridine moiety are key to the catalytic cycle, with the chiral environment dictating the stereochemical outcome. The development and application of such chiral derivatives remain a prospective area for future research.

N 2 Aminopyridin 4 Yl N Methylamine As a Building Block and Scaffold in Advanced Chemical Synthesis

Integration into Novel Heterocyclic Architectures

The bifunctional nature of N-(2-aminopyridin-4-yl)-N-methylamine, possessing two distinct amino groups, makes it an exemplary precursor for the synthesis of fused heterocyclic systems. This is particularly evident in the construction of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. The primary amino group at the C2 position and the secondary amino group at the C4 position can participate in cyclization reactions with various electrophilic partners to form a pyrimidine (B1678525) ring fused to the initial pyridine (B92270) core.

A prominent application of this building block is in the synthesis of pyrido[4,3-d]pyrimidines. rsc.org These bicyclic systems are of considerable interest due to their structural analogy to purines and pteridines, which are key components of various biologically active molecules. The synthetic strategy often involves the condensation of the aminopyridine with reagents that can provide the necessary carbon atoms to complete the pyrimidine ring. For instance, reactions with one-carbon synthons like formamide (B127407) or orthoesters, or with dicarbonyl compounds and their equivalents, can lead to the formation of the fused ring system.

The general approach to synthesizing fused pyrimidines often involves the cyclocondensation of an ortho-amino-substituted nitrogen heterocycle with a suitable carbonyl-containing compound. nih.govresearchgate.net In the case of this compound, the 2-amino group acts as a nucleophile to initiate the cyclization cascade. The reaction can be tailored to introduce a variety of substituents onto the newly formed pyrimidine ring, thereby allowing for the generation of a diverse library of pyrido[4,3-d]pyrimidine (B1258125) derivatives. nih.govacs.org The synthesis of N-substituted pyrido[4,3-d]pyrimidines has been shown to lead to molecules capable of self-organizing into cyclic hexamers through intermolecular hydrogen bonds, which then stack to form rosette nanotubes. nih.gov

The following table outlines a representative synthetic approach for the integration of aminopyridine derivatives into fused heterocyclic systems:

Starting MaterialReagentProduct ClassReference
2-Aminopyridine (B139424) derivativeEthyl malonatePyrido[2,3-d]pyrimidine acs.org
2-AminopyridineGuanidineFused Pyrimidines nih.gov
o-Aminopyrimidine aldehydes/ketonesVarious cyclizing agentsFused Pyrimidines (e.g., pyrido[2,3-d]pyrimidines) researchgate.net
2-Amino-3,5-dicyanopyridineVarious reagents2,4,6-Trisubstituted Pyrido[2,3-d]pyrimidines acs.org

Precursor in the Synthesis of Complex Organic Frameworks

While direct examples of this compound incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented, its structural motifs suggest a strong potential for such applications. The pyridine nitrogen and the exocyclic amino groups are excellent coordinating sites for metal ions, making it a candidate ligand for the construction of MOFs. rsc.org Amine-functionalized MOFs are of particular interest for applications such as CO2 capture, catalysis, and sensing. rsc.org

The synthesis of MOFs often involves the reaction of a metal salt with an organic linker containing coordinating functional groups. mdpi.com The pyridine ring nitrogen and the amino groups of this compound could chelate to a metal center, or bridge between different metal centers, to form extended one-, two-, or three-dimensional networks. acs.orgrsc.org The presence of the methylamino group could also influence the porosity and surface properties of the resulting framework.

In the context of COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound could serve as a multifunctional monomer. The amino groups can participate in condensation reactions with aldehydes or other electrophilic linkers to form imine, amide, or other stable covalent bonds, leading to the formation of a porous, crystalline polymer. The geometry of the aminopyridine core would dictate the topology of the resulting COF.

The potential utility of aminopyridine derivatives in such frameworks is highlighted by studies on related compounds. For example, aminopyridine-modified aluminum aminoterephthalate MOFs have been developed for reactive self-detoxifying materials. acs.org This demonstrates the principle of incorporating aminopyridine functionalities into MOFs to impart specific chemical properties.

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile electronic properties, which can be finely tuned through substitution. researchgate.netnih.gov this compound provides a platform for the rational design of derivatives with tailored electronic and optical characteristics. The electron-donating nature of the amino groups significantly influences the electron density of the pyridine ring, which in turn affects its absorption and emission properties.

By chemically modifying the amino groups or the pyridine ring itself, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, acylation, alkylation, or arylation of the amino groups can alter their electron-donating strength and introduce new chromophoric or fluorophoric moieties. These modifications can lead to shifts in the absorption and fluorescence spectra, changes in quantum yield, and altered responses to environmental stimuli such as pH or the presence of metal ions.

This principle is widely applied in the development of fluorescent probes and sensors. While specific studies on this compound derivatives for these applications are emerging, the broader class of aminopyridines has been extensively explored. For example, derivatives of aminopyridine are known to exhibit interesting photophysical properties that can be exploited in the design of chemosensors. The development of novel near-infrared cyanine (B1664457) dyes for DNA sequencing has utilized N-substituted scaffolds to optimize their performance. acs.org

The following table summarizes how modifications to the aminopyridine scaffold can influence its properties:

ModificationPotential Effect on PropertiesPotential Application
Acylation of amino groupsAlters electron-donating ability, may introduce new chromophoresFluorescent probes, chemosensors
Alkylation of amino groupsIncreases basicity, can be used for quaternizationIonic liquids, phase-transfer catalysts
Arylation of pyridine ringExtends π-conjugation, red-shifts absorption/emissionOrganic light-emitting diodes (OLEDs), dyes
Introduction of electron-withdrawing groupsLowers HOMO/LUMO energies, alters redox potentialElectron-transport materials

Development of Functional Materials and Polymer Components

The reactivity of the amino groups in this compound makes it a promising candidate as a monomer or a functional additive in the synthesis of advanced polymers and materials. polysciences.com Amine-functional polymers are a versatile class of materials with applications in coatings, adhesives, drug delivery, and water treatment. polysciences.com

This compound can potentially be incorporated into polymer backbones through polycondensation or polyaddition reactions. For example, it could react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively. The resulting polymers would be endowed with the chemical functionality of the aminopyridine moiety, including its basicity, metal-coordinating ability, and potential for hydrogen bonding.

The synthesis of polyaminopyridines has been achieved through methods like C-N polycondensation, demonstrating the feasibility of creating polymers from aminopyridine building blocks. researchgate.net Such polymers have shown interesting electrical properties and thermal stability. researchgate.net Furthermore, multicomponent reactions, such as the Kabachnik–Fields reaction, have been employed to create functional polymers with unique properties like metal chelation and flame retardancy. mdpi.com

The incorporation of this compound or its derivatives into a polymer matrix could lead to materials with:

Enhanced thermal stability: The aromatic pyridine ring can contribute to the thermal resistance of the polymer.

Metal-chelating properties: The pyridine nitrogen and amino groups can bind to metal ions, which is useful for applications in catalysis or heavy metal removal.

pH-responsive behavior: The basic amino groups can be protonated or deprotonated in response to changes in pH, leading to swelling or conformational changes in the polymer.

Improved adhesion: The polar amine and pyridine functionalities can enhance adhesion to various substrates.

Exploration in Combinatorial Chemistry and Library Synthesis (if applicable to derivatives)

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, which is essential for drug discovery and materials science research. The scaffold of this compound is well-suited for combinatorial library synthesis due to its multiple points of diversification. google.com

A combinatorial library based on this scaffold could be generated by reacting the two distinct amino groups with a variety of building blocks. For example, a library of amides could be synthesized by reacting the primary amino group with a diverse set of carboxylic acids or acyl chlorides. Simultaneously or sequentially, the secondary amino group could be modified with another set of reagents. This approach would allow for the rapid generation of a large and diverse collection of compounds with a common core structure.

A patent describes the combinatorial synthesis of 2-aminopyridine derivatives for the discovery of new therapeutically active compounds. google.com This methodology involves reacting a keto-alkenyl derivative with a variety of amino compounds to generate a library of 2-aminopyridines. This highlights the industrial interest in using such scaffolds for high-throughput synthesis and screening. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.gov

A hypothetical combinatorial library synthesis based on the this compound scaffold is outlined below:

Scaffold PositionReaction TypeBuilding Block DiversityPotential Library Size
2-Amino groupAmidation100 different carboxylic acids100 compounds
4-Methylamino groupReductive amination50 different aldehydes5,000 compounds (if combined with amidation)
Pyridine RingSuzuki or Buchwald-Hartwig coupling (if halogenated)20 different boronic acids or amines100,000 compounds (if combined with both amine modifications)

This combinatorial approach, leveraging the reactivity of this compound, can significantly accelerate the discovery of new molecules with desired biological or material properties. acs.orgnih.gov

Q & A

Basic: What are the common synthetic routes for N-(2-aminopyridin-4-yl)-N-methylamine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination . For example, reacting 4-chloro-2-aminopyridine with methylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) in the presence of a palladium catalyst facilitates coupling. Optimization involves:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Solvent selection (aprotic solvents enhance nucleophilicity).
  • Catalyst loading (e.g., 5–10 mol% Pd for Suzuki-Miyaura coupling).
  • Monitoring via TLC or HPLC to confirm completion.
    Reductive amination of 2-amino-4-pyridinecarboxaldehyde with methylamine, using NaBH₃CN as a reductant, is another viable route. Adjust pH to ~6–7 to favor imine formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

Answer:

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), N-methyl singlet (δ 2.8–3.2 ppm), and NH₂ protons (δ 4.5–5.5 ppm, broad if free).
  • ¹³C NMR : Pyridine carbons (δ 120–150 ppm), N-methyl carbon (δ 35–40 ppm).
  • Mass Spectrometry (ESI) : Molecular ion [M+H]⁺ (calc. for C₆H₉N₃: 124.09).
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹), C-N stretches (~1250 cm⁻¹).
    Compare with literature data or analogs like N-(4-methoxybenzyl)-N-methylamine for validation .

Advanced: How can computational methods like DFT be applied to predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:

  • HOMO-LUMO gaps to predict reactivity (narrow gaps suggest higher reactivity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Vibrational frequencies to validate IR spectra.
    The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) improves accuracy in electron distribution analysis .

Advanced: What strategies resolve contradictions in reported synthetic yields of this compound?

Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst) to identify critical factors.
  • Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., overmethylation).
  • Kinetic Studies : Monitor reaction progress under controlled conditions to isolate rate-limiting steps.
  • Reproducibility Checks : Validate purity of starting materials (e.g., 4-chloro-2-aminopyridine) and solvents .

Advanced: How to evaluate the biological activity of this compound in enzyme inhibition assays?

Answer:

  • In vitro assays : Test against target enzymes (e.g., acetylcholinesterase) at concentrations 1–100 μM.
  • IC₅₀ Determination : Use spectrophotometry to measure substrate conversion inhibition.
  • Mechanistic Analysis : Generate Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Positive Controls : Include known inhibitors (e.g., donepezil for cholinesterase) to benchmark activity .

Basic: What are the recommended purification techniques for this compound, and how does solvent choice impact purity?

Answer:

  • Column Chromatography : Use silica gel with a chloroform:methanol gradient (95:5 to 85:15).
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
  • Solvent Impact : Polar solvents (e.g., methanol) dissolve impurities but may co-elute with the product. Aprotic solvents (e.g., ethyl acetate) reduce hydrogen bonding interference .

Advanced: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The amino group activates the pyridine ring for electrophilic substitution at the 3- and 5-positions.
  • Steric Hindrance : N-methyl group reduces accessibility for bulky catalysts (e.g., Pd(PPh₃)₄).
  • DFT Predictions : Calculate Fukui indices to identify reactive sites. Experimental validation via Suzuki coupling with aryl halides confirms regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.